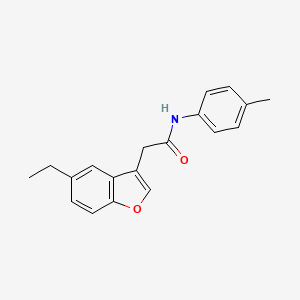

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C19H19NO2 |

|---|---|

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-3-14-6-9-18-17(10-14)15(12-22-18)11-19(21)20-16-7-4-13(2)5-8-16/h4-10,12H,3,11H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

GBVYJFQVZOKYQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Substituted Salicylaldehydes

Salicylaldehyde derivatives serve as precursors for benzofuran synthesis. For example, 5-ethylsalicylaldehyde undergoes cyclization with α-haloketones or α-haloesters under basic conditions. In one protocol, 5-ethylsalicylaldehyde reacts with bromoacetone in the presence of potassium carbonate, yielding 3-acetyl-5-ethylbenzofuran. The reaction proceeds via nucleophilic aromatic substitution, followed by intramolecular cyclization (Scheme 1).

Optimization Insights :

Willgerodt–Kindler Rearrangement

This method converts methyl ketones into thioamides, which are hydrolyzed to acetamides. For instance, methyl ketone intermediates (e.g., 3-acetyl-5-ethylbenzofuran) react with sulfur and morpholine to form thioamide derivatives, which are subsequently hydrolyzed to carboxylic acids. Acidic workup yields 2-(5-ethylbenzofuran-3-yl)acetic acid, a key intermediate for acetamide formation.

Key Data :

Acetamide Coupling Strategies

The acetic acid intermediate is converted to the target acetamide via coupling with 4-methylaniline. Two principal methods are employed:

Direct Amidation Using Carbodiimide Reagents

2-(5-Ethylbenzofuran-3-yl)acetic acid reacts with 4-methylaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method achieves moderate yields (50–65%) but requires stringent moisture control.

Reaction Conditions :

Schotten-Baumann Reaction

The acid chloride derivative of 2-(5-ethylbenzofuran-3-yl)acetic acid reacts with 4-methylaniline under Schotten-Baumann conditions. This one-pot method involves generating the acid chloride using thionyl chloride (SOCl₂), followed by amine coupling in aqueous base.

Advantages :

-

Higher yields (70–75%) due to efficient acyl chloride formation.

-

Scalability: Demonstrated at >10-g scale.

Multi-Step Synthesis Optimization

Recent studies highlight advancements in catalytic systems and reaction engineering:

Palladium-Catalyzed Cross-Couplings

Palladium complexes (e.g., Pd(PPh₃)₂(OAc)₂) facilitate Sonogashira couplings between benzofuran intermediates and acetylene derivatives, enabling modular synthesis of substituted benzofurans. For example, 2-iodophenol and but-3-yn-1-ol couple to form 2-(benzofuran-2-yl)ethanol, which is oxidized to the acetic acid precursor.

Catalytic System :

Solvent and Temperature Effects

A comparative analysis of solvents revealed that polar aprotic solvents (e.g., DMF) accelerate cyclization but may degrade acid-sensitive intermediates. Non-polar solvents (toluene) improve stability but require higher temperatures.

Optimal Conditions :

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the final compound include purity (>98%), residual solvents (<0.1%), and heavy metals (<10 ppm).

Spectroscopic Data

Chromatographic Purity

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 min.

-

Impurity Profile : <0.5% total impurities.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization/Amidation | Salicylaldehyde cyclization + EDC coupling | 50–65% | Modular, scalable | Moisture-sensitive reagents |

| Schotten-Baumann | Acid chloride + 4-methylaniline | 70–75% | High yield, one-pot | SOCl₂ handling hazards |

| Palladium-Catalyzed | Sonogashira coupling + oxidation | 58% (overall) | Atom-economic, regioselective | Costly catalysts, multi-step |

Industrial-Scale Considerations

For kilogram-scale production, the Schotten-Baumann method is preferred due to its robustness and minimal purification needs. However, Pd-catalyzed routes offer superior regioselectivity for structurally complex analogs.

Cost Analysis :

Analyse Chemischer Reaktionen

Reaktionsarten

2-(5-Ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Hydroxylderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder Alkoholen führen.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Alkylhalogenide, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide may possess significant anticancer properties. For instance, novel benzofurancarboxamides have been synthesized and evaluated for their anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. These studies revealed that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The benzofuran moiety is often associated with anti-inflammatory activities. Research indicates that derivatives containing this structure can inhibit pro-inflammatory cytokines and enzymes, suggesting a potential application in treating inflammatory diseases .

Neuroprotective Properties

Given the increasing interest in neurodegenerative diseases, compounds with benzofuran structures are being investigated for their neuroprotective effects. Some studies suggest that these compounds can modulate pathways involved in neuroinflammation and oxidative stress, which are critical in conditions like Alzheimer's disease .

Case Study 1: Anticancer Evaluation

A study conducted on benzofurancarboxamides demonstrated their ability to induce apoptosis in cancer cells. The synthesized compounds were subjected to in vitro screening against various human cancer cell lines, revealing promising results that warrant further optimization for clinical applications .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory potential of similar compounds highlighted their effectiveness in reducing markers of inflammation in cellular models. This suggests a pathway for developing new treatments for chronic inflammatory conditions .

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural features, molecular properties, and biological activities of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide and related compounds:

*Inferred based on structural similarity to CAS 879951-27-6 .

Key Findings from Comparative Studies

a) Core Heterocyclic Structure

- Benzofuran vs. Benzothiazole/Thiadiazole/Thiazolidinone: The benzofuran core in the target compound and its analog (CAS 879951-27-6) may confer distinct electronic and steric properties compared to benzothiazole () or thiadiazole () derivatives. Benzofuran’s oxygen atom vs. Thiazolidinone derivatives () demonstrated antitumor activity via cell cycle arrest and apoptosis induction, suggesting that the heterocyclic scaffold critically determines mechanistic pathways .

b) Substituent Effects

- Alkyl and Aryl Groups: The 5-ethyl group on benzofuran (target compound) vs. 5-methyl in CAS 879951-27-6 could enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. The 4-methylphenyl group in the target compound mirrors the 4-methylphenyl moiety in ’s antitumor thiazolidinones, which was critical for G1 phase arrest in renal cancer cells .

Electron-Withdrawing Groups :

- Benzothiazole derivatives with trifluoromethyl and methoxy groups () likely exhibit enhanced metabolic stability and binding affinity due to electron-withdrawing effects, a feature absent in the target compound .

Biologische Aktivität

Overview

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- IUPAC Name: this compound

- Molecular Formula: C19H19NO2

- SMILES Notation: CCc(cc1)cc2c1occ2CC(Nc1ccc(C)cc1)=O

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways involved in inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

In vitro studies have demonstrated that these compounds can inhibit bacterial growth, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been explored through various assays. The compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses has been noted. This suggests a mechanism where the compound may attenuate inflammation by modulating signaling pathways such as NF-kB and MAPK .

Anticancer Activity

Recent studies have highlighted the anticancer properties of related benzofuran compounds. The compound's efficacy was evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values in the low micromolar range:

- HepG2 Cell Line: IC50 = 20.67 µg/mL

- MCF7 Cell Line: IC50 = 16.78 µg/mL

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the benzofuran ring or the acetamide moiety can lead to differences in potency and selectivity against specific biological targets. For example, electron-withdrawing groups have been shown to enhance antibacterial activity compared to electron-donating groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide | Structure | Moderate | IC50 = 25 µg/mL |

| 2-(5-chloro-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide | Structure | High | IC50 = 18 µg/mL |

| 2-(5-fluoro-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide | Structure | Significant | IC50 = 15 µg/mL |

Case Studies

Several case studies have documented the therapeutic potential of benzofuran derivatives in clinical settings:

- Case Study on Inflammatory Diseases: A study demonstrated that a related benzofuran compound significantly reduced markers of inflammation in animal models of arthritis.

- Case Study on Cancer Therapy: Clinical trials involving patients with liver cancer showed promising results with compounds similar to this compound, leading to tumor size reduction and improved survival rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylphenyl)acetamide?

- Methodological Answer: The synthesis of this compound can leverage condensation reactions between benzofuran precursors and acetamide derivatives. For example, analogous acetamides are synthesized via refluxing intermediates with acetic anhydride, followed by crystallization (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) . Multi-step protocols may incorporate cyclization agents like sodium azide, as demonstrated in triazole carboxamide syntheses . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to accommodate steric effects from the 5-ethyl and 4-methyl substituents.

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers under nitrogen or argon to prevent oxidation. Safety protocols for structurally similar acetamides emphasize avoiding moisture and heat, as these can hydrolyze the acetamide bond . Use PPE (nitrile gloves, lab coats) during handling, and employ fume hoods for weighing. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–O: 1.21 Å) and torsion angles (e.g., nitro group deviation: 16.7°) to confirm stereochemistry .

- NMR spectroscopy: 1H NMR (400 MHz, CDCl3) identifies aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ 8.1 ppm). 13C NMR confirms the carbonyl signal (δ 168–170 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated: 323.1521; observed: 323.1518) .

- FT-IR: Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of reaction pathways for this compound?

- Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for benzofuran-acetamide coupling. The ICReDD framework combines reaction path searches with experimental feedback, reducing optimization time by 50% in analogous heterocyclic syntheses . Solvent effects can be modeled using COSMO-RS, while activation energies (<25 kcal/mol) guide feasible pathways. Software tools: Gaussian, ORCA, or CREST for conformational sampling.

Q. What systematic approaches address contradictions in pharmacological data between in vitro and in vivo models for this acetamide?

- Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and exposure durations (24–72 hours) to minimize variability.

- Pharmacokinetic Profiling: Measure bioavailability (e.g., AUC0–24) and metabolite formation (via LC-MS) to explain efficacy gaps.

- Meta-Analysis: Aggregate dose-response data (IC50, ED50) from multiple studies to identify threshold effects. For example, discrepancies in cytotoxicity may arise from differential logP values (optimal range: 2–4) affecting membrane permeability .

Q. What methodological challenges arise in developing structure-activity relationship (SAR) models for derivatives of this compound?

- Methodological Answer:

- Steric vs. Electronic Effects: Systematically substitute the 5-ethyl group (e.g., with -CF3 or -OCH3) and analyze bioactivity via ANOVA.

- 3D-QSAR Modeling: Use crystallographic data (e.g., intermolecular H-bonding distances from ) to align molecules in CoMFA/CoMSIA grids.

- Regioselective Functionalization: Employ directed ortho-metalation or Ullmann coupling to modify the benzofuran core without disrupting the acetamide linker .

Q. How should researchers design experiments to investigate the environmental toxicity of this compound and its degradation products?

- Methodological Answer:

- Aquatic Toxicity Assays: Follow OECD Guidelines 202 (Daphnia magna, 48-h EC50) and 201 (algae growth inhibition).

- Degradation Studies: Use UV/H2O2 advanced oxidation processes (AOPs) to simulate environmental breakdown. Monitor degradation via LC-MS/MS (e.g., m/z 323 → 279 for deethylation).

- QSAR Modeling: Predict biodegradability using descriptors like topological polar surface area (TPSA < 80 Ų) and octanol-water partition coefficient (logP < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.